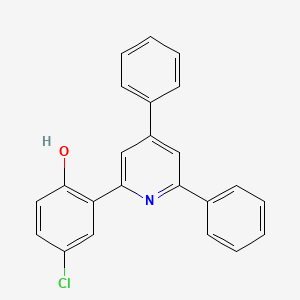
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is a chemical compound with the molecular formula C6H14ClN5O. It is known for its unique structure, which includes a piperazine ring substituted with carbamimidoyl and carboxylic acid amide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride typically involves the reaction of piperazine derivatives with carbamimidoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates
Mécanisme D'action
The mechanism of action of 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carbamimidoyl-1-piperazinecarboxamide
- 4-Amidinopiperazine-1-carboxamide
- 4-Carbamimidoylpiperazine-1-carboxamide
Uniqueness
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C6H14ClN5O |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
4-carbamimidoylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H |
Clé InChI |
WYCHVJVTGYKERQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=N)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


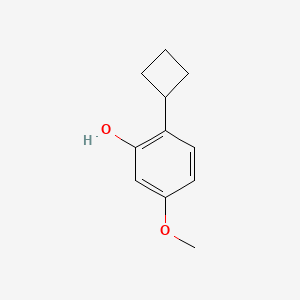
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)

![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
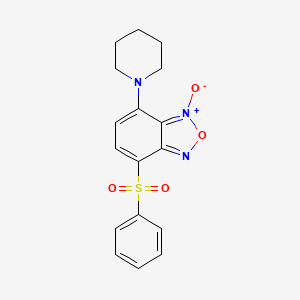

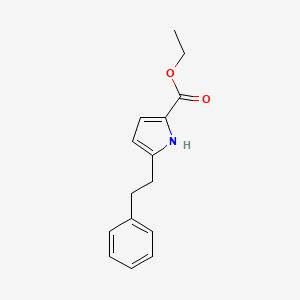

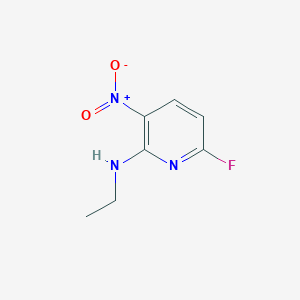
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
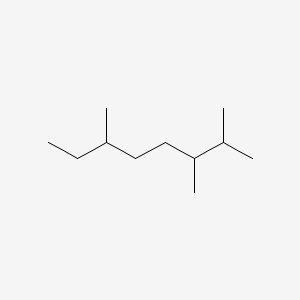
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
